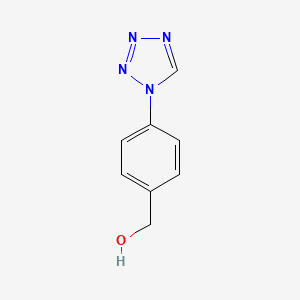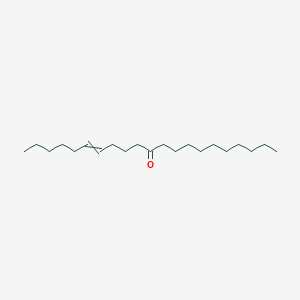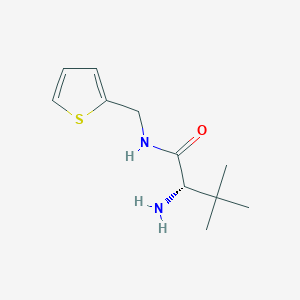
H-Gly-DL-Pro-AMC.TsOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a fluorogenic substrate for X-prolyl dipeptidyl-aminopeptidase, an enzyme involved in the breakdown of proline-containing peptides . This compound is widely used in enzymatic assays due to its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool for studying enzyme activity and kinetics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Pro-Mca Tosylate typically involves the coupling of Glycyl-L-proline with 4-methylcoumaryl-7-amide in the presence of tosyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Coupling Reaction: Glycyl-L-proline is reacted with 4-methylcoumaryl-7-amide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Tosylation: The resulting product is then tosylated using tosyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of Gly-Pro-Mca Tosylate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. The use of advanced analytical techniques ensures consistent quality and high yield .
化学反应分析
Types of Reactions
Gly-Pro-Mca Tosylate undergoes several types of chemical reactions, including:
Substitution: Tosylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Tosylate substitution reactions typically involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
科学研究应用
Gly-Pro-Mca Tosylate has a wide range of applications in scientific research, including:
Biochemistry: The compound is employed in assays to measure enzyme activity in various biological samples.
Drug Discovery: It serves as a tool for screening potential inhibitors of X-prolyl dipeptidyl-aminopeptidase, aiding in the development of therapeutic agents.
Molecular Biology: Gly-Pro-Mca Tosylate is used in studies involving protein-protein interactions and enzyme-substrate specificity.
作用机制
The mechanism of action of Gly-Pro-Mca Tosylate involves its hydrolysis by X-prolyl dipeptidyl-aminopeptidase. The enzyme recognizes the Gly-Pro sequence and cleaves the amide bond, releasing 7-amino-4-methylcoumarin. This fluorescent product can be quantitatively measured, providing insights into enzyme activity and kinetics . The molecular target of this compound is the active site of X-prolyl dipeptidyl-aminopeptidase, where it binds and undergoes enzymatic cleavage .
相似化合物的比较
Similar Compounds
Z-Gly-Pro-Mca: Another fluorogenic substrate for X-prolyl dipeptidyl-aminopeptidase, differing in the presence of a benzyloxycarbonyl (Z) protecting group.
Suc-Gly-Pro-Mca: A substrate with a succinyl (Suc) group, used for similar enzymatic assays.
Uniqueness
Gly-Pro-Mca Tosylate is unique due to its high sensitivity and specificity for X-prolyl dipeptidyl-aminopeptidase. The tosylate group enhances its solubility and stability, making it a preferred choice for various biochemical assays .
属性
分子式 |
C24H27N3O7S |
|---|---|
分子量 |
501.6 g/mol |
IUPAC 名称 |
1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);2-5H,1H3,(H,8,9,10) |
InChI 键 |
UPJXMGBMMLNPJT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)


![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)



![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)

